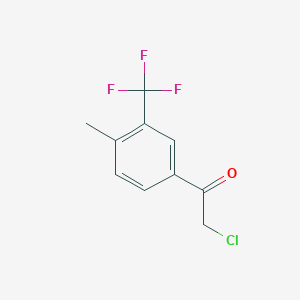
1-Ethenyl-3-methoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For example, the compound can be produced via the catalytic dehydrogenation of 3-methoxy-2-methylpropylbenzene using a palladium-based catalyst under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3-methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylbenzoic acid.
Reduction: 1-ethyl-3-methoxy-2-methylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and resins due to its reactive ethenyl group.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and overall chemical behavior.
Comparación Con Compuestos Similares
1-Ethenyl-3-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxy-2-methylbenzene: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
1-Ethenyl-3-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
1-Methoxy-2-methylbenzene: Lacks the ethenyl group, affecting its potential for polymerization and other reactions.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-ethenyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-7-10(11-3)8(9)2/h4-7H,1H2,2-3H3 |
Clave InChI |
VTBXHXXJRFSRKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



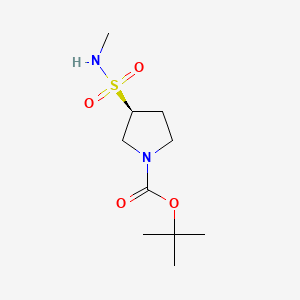
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)


![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
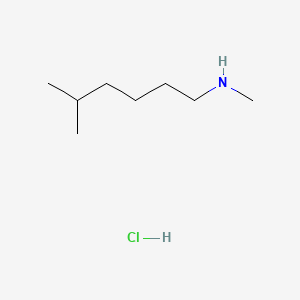
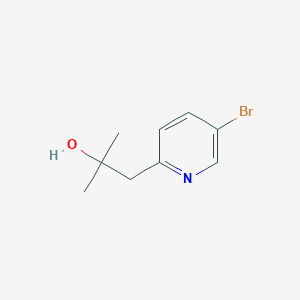
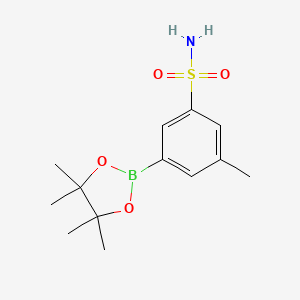

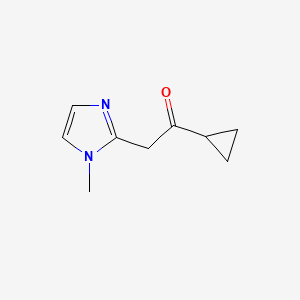
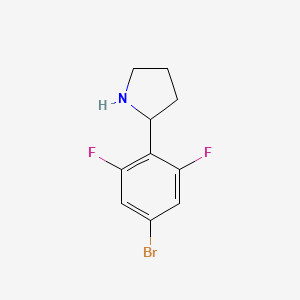
![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
